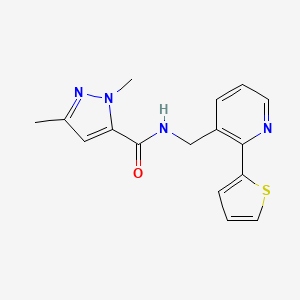

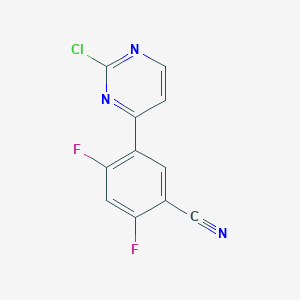

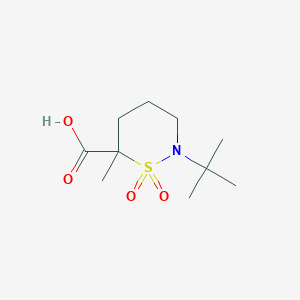

![molecular formula C23H19ClN6O2S B2507933 4-[2-[[3-(4-Chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide CAS No. 902580-47-6](/img/structure/B2507933.png)

4-[2-[[3-(4-Chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-[2-[[3-(4-Chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide" is a derivative of triazoloquinazolinone, a class of compounds known for their diverse pharmacological activities. The core structure of triazoloquinazolinone is a fusion of triazole and quinazoline rings, which can be modified to produce compounds with varying biological activities.

Synthesis Analysis

The synthesis of triazoloquinazolinone derivatives typically involves the formation of the quinazolinone core followed by the introduction of the triazole ring. For instance, the synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones involves the reaction of 3-amino-2-anilinoquinazolinones with aromatic aldehydes, followed by cyclization to form the triazoloquinazolinone ring . Similarly, the synthesis of [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones can be achieved through a two-step process starting with anthranilonitrile and a hydrazide .

Molecular Structure Analysis

The molecular structure of triazoloquinazolinone derivatives is characterized by the presence of a triazole ring fused to a quinazolinone scaffold. The substitution pattern on the rings, particularly at the 2-position of the quinazoline and the phenyl ring, plays a crucial role in determining the binding affinity and activity of these compounds. For example, the introduction of a chloro substituent on the phenyl ring has been shown to enhance the binding affinity to the benzodiazepine receptor .

Chemical Reactions Analysis

Triazoloquinazolinone derivatives can undergo various chemical reactions depending on the functional groups present. For instance, the reaction of 3-amino-2-anilinoquinazolinones with aldehydes in the presence of a base like piperidine leads to the formation of dihydrotriazoloquinazolinones, which can be further dehydrogenated to yield triazoloquinazolinones . Additionally, these compounds can react with active methylene compounds to produce condensed products that can be cyclized to form different triazoloquinazolinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazolinone derivatives are influenced by their molecular structure. These compounds typically exhibit good yields and high regioselectivity in their synthesis . The presence of electron-withdrawing or electron-donating substituents can affect their reactivity and stability. The pharmacological properties, such as antihistaminic and antitumoral activities, are also determined by the specific substituents and their positions on the triazoloquinazolinone core .

Scientific Research Applications

Synthesis and Characterization

- A range of studies has been conducted on the synthesis and characterization of derivatives related to 4-[2-[[3-(4-Chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide. These derivatives have been synthesized through various chemical reactions, often aiming at enhancing their chemical properties for potential scientific and medicinal applications. For instance, the synthesis of novel pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has been reported, showing significant antimicrobial activity against various organisms (Hassan, 2013).

Antimicrobial Activity

- The synthesized compounds have been evaluated for their antimicrobial activities. For example, certain derivatives demonstrated notable antibacterial and antifungal activities, which could be of interest in the development of new antimicrobial agents. The effectiveness of these compounds against Gram-negative bacteria, Gram-positive bacteria, and yeast-like fungi has been highlighted in research, indicating their potential as broad-spectrum antimicrobial agents (Hassan, 2013).

Antihistaminic and Antihypertensive Activity

- Some studies have explored the potential H1-antihistaminic and antihypertensive activities of these compounds. This includes the synthesis and pharmacological investigation of novel triazoloquinazolinones as H1-antihistaminic agents, showing promising results when compared to reference standards. These findings suggest the compounds' potential for further development as new classes of H1-antihistamines and antihypertensive agents, offering alternatives with possibly fewer side effects (Alagarsamy et al., 2007; Alagarsamy & Solomon, 2009).

Future Directions

Given the interesting structural features of this compound and the known biological activities of similar compounds, further studies could be conducted to explore its potential biological activities. These could include in vitro and in vivo assays to evaluate its potential antimicrobial, antiviral, or cytotoxic effects . Additionally, further synthetic work could be done to generate analogs of this compound to explore structure-activity relationships .

properties

IUPAC Name |

4-[2-[[3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN6O2S/c24-17-9-7-16(8-10-17)21-23-27-22(19-3-1-2-4-20(19)30(23)29-28-21)26-14-13-15-5-11-18(12-6-15)33(25,31)32/h1-12H,13-14H2,(H,26,27)(H2,25,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEGJQJDDWAZES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC=C(C=C4)Cl)NCCC5=CC=C(C=C5)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

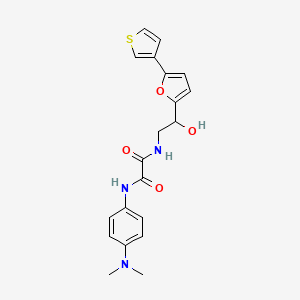

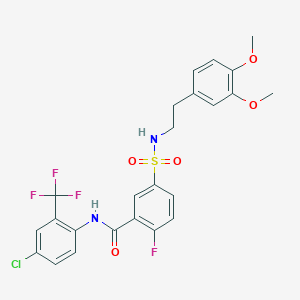

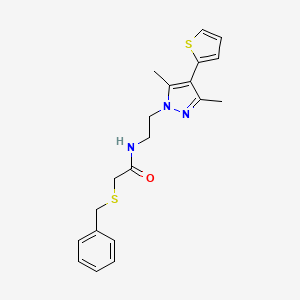

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2507850.png)

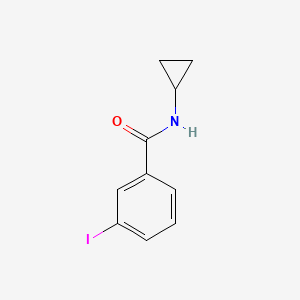

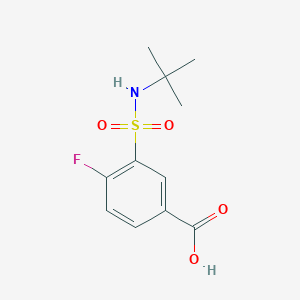

![4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507855.png)

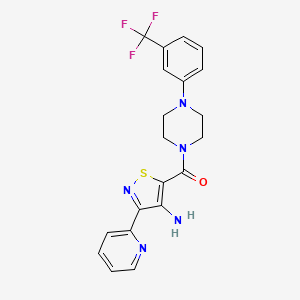

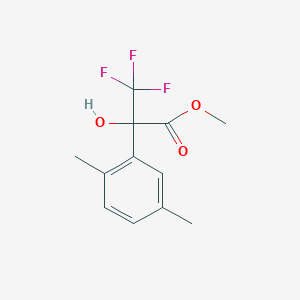

![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2507858.png)

![3-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2507873.png)